molecular formula C11H10BrF3O B8300478 2-Bromo-1-[2-methyl-4-(trifluoromethyl)phenyl]propan-1-one

2-Bromo-1-[2-methyl-4-(trifluoromethyl)phenyl]propan-1-one

Cat. No. B8300478
M. Wt: 295.09 g/mol
InChI Key: AAQCURFFCNNSQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Bromo-1-[2-methyl-4-(trifluoromethyl)phenyl]propan-1-one is a useful research compound. Its molecular formula is C11H10BrF3O and its molecular weight is 295.09 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Bromo-1-[2-methyl-4-(trifluoromethyl)phenyl]propan-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-1-[2-methyl-4-(trifluoromethyl)phenyl]propan-1-one including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2-Bromo-1-[2-methyl-4-(trifluoromethyl)phenyl]propan-1-one

Molecular Formula

C11H10BrF3O

Molecular Weight

295.09 g/mol

IUPAC Name

2-bromo-1-[2-methyl-4-(trifluoromethyl)phenyl]propan-1-one

InChI

InChI=1S/C11H10BrF3O/c1-6-5-8(11(13,14)15)3-4-9(6)10(16)7(2)12/h3-5,7H,1-2H3

InChI Key

AAQCURFFCNNSQC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C(F)(F)F)C(=O)C(C)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

Add 1-[2-methyl-4-(trifluoromethyl)phenyl]propan-1-one (0.805 g, 3.723 mmol), N-bromosuccinimide (0.662 g, 3.723 mmol), SCX-2® (1 mmol/g; 0.298 g, 0.298 mmol), and Et2O (11 mL) to a screw cap vial equipped with a stir bar. Stir the reaction at room temperature for 2 hours. Add N-bromosuccinimide (0.663 g, 3.723 mmol) and continue stirring at room temperature for 2 hours. Add more N-bromosuccinimide (0.663 g, 3.723 mmol), and continue stirring at room temperature for an additional 2 hours. Filter the reaction, and wash the solids with ample Et2O. Collect the filtrate, and concentrate the filtrate under reduced pressure. Place the resulting mixture in a freezer overnight. Purify the resulting material by flash chromatography (120 RediSep® silica gel column) eluting with a gradient of 0-30% DCM/pentane to give the title compound as a colorless oil (0.820 g, 75% yield). 1H NMR (399.80 MHz, d6-DMSO) δ 7.95 (d, J=8.0 Hz, 1H), 7.69-7.65 (m, 2H), 5.64 (q, J=6.5 Hz, 1H), 2.39 (s, 3H), 1.74 (d, J=6.5 Hz, 3H).
Quantity
0.805 g
Type
reactant
Reaction Step One
Quantity
0.662 g
Type
reactant
Reaction Step One
Name
Quantity
11 mL
Type
solvent
Reaction Step One
Quantity
0.663 g
Type
reactant
Reaction Step Two
Quantity
0.663 g
Type
reactant
Reaction Step Three
Yield
75%

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